molecular formula C7H6ClF3N2S B14064116 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine

1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14064116
M. Wt: 242.65 g/mol
InChI Key: DIPVQXUUGAVLQK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6ClF3N2S and a molecular weight of 242.65 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring substituted with chlorine and trifluoromethylthio groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 5-chloro-2-(trifluoromethylthio)aniline with hydrazine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

1-(5-Chloro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H6ClF3N2S

Molecular Weight

242.65 g/mol

IUPAC Name

[5-chloro-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6ClF3N2S/c8-4-1-2-6(5(3-4)13-12)14-7(9,10)11/h1-3,13H,12H2

InChI Key

DIPVQXUUGAVLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NN)SC(F)(F)F

Origin of Product

United States

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